

Spectral Analysis of 2-Acetoxybutyrophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Acetoxybutyrophenone

Cat. No.: B13811184

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Executive Summary

This technical guide provides a comprehensive spectral analysis of **2-Acetoxybutyrophenone** (CAS: 21550-10-7), a structural analog often encountered in the development of prodrugs and functionalized aromatic ketones. As the O-acetylated derivative of 2-hydroxybutyrophenone, its spectral signature is defined by the masking of the phenolic hydroxyl group and the introduction of an ester moiety. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by mechanistic fragmentation pathways and experimental protocols.[1]

Molecule Profile & Structural Context[2][3][4][5][6] [7][8][9][10]

- IUPAC Name: 2-Butanoylphenyl acetate
- Molecular Formula: C₁₂H₁₄O₃
- Molecular Weight: 206.24 g/mol [2]
- Key Functional Groups: Aryl ketone, Aryl ester (Acetate)

- Precursor: 2-Hydroxybutyrophenone (CAS: 2887-61-8)[3]

Synthetic Context: The compound is typically synthesized via the acetylation of 2-hydroxybutyrophenone using acetic anhydride in the presence of a base (e.g., pyridine). This transformation is critical for modulating lipophilicity and metabolic stability in drug design.

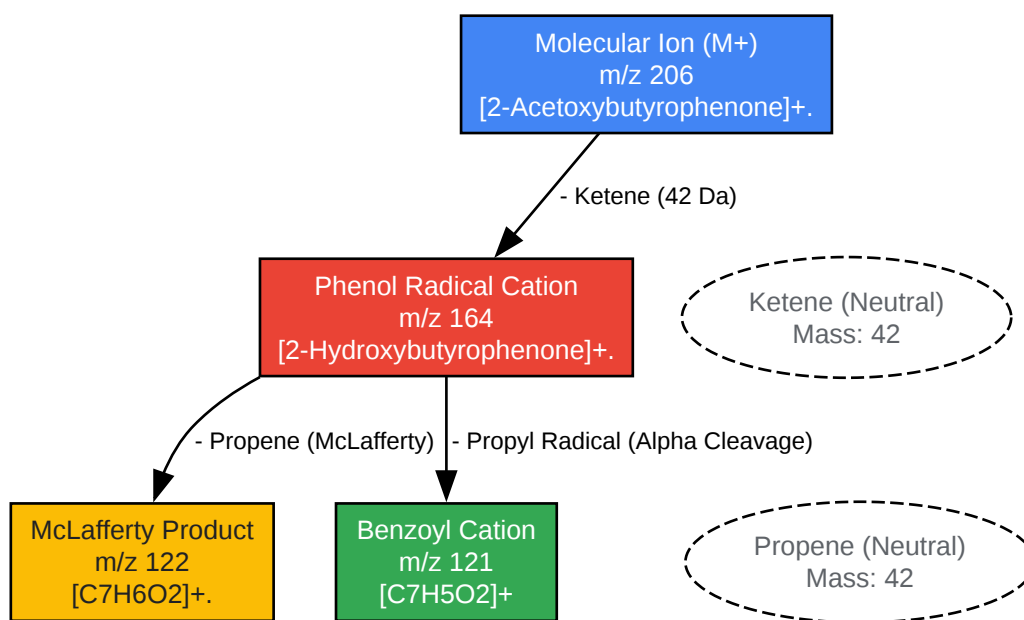
Mass Spectrometry (EI-MS) Analysis[13]

Fragmentation Mechanics

In Electron Ionization (EI) MS, **2-Acetoxybutyrophenone** exhibits a distinct fragmentation pattern driven by the lability of the acetate group and the stability of the butyrophenone core.

- Molecular Ion (M^+): Observed at m/z 206. The peak is generally weak due to facile fragmentation.
- Primary Fragmentation (Loss of Ketene): The most characteristic pathway for aryl acetates is the loss of a neutral ketene molecule ($CH_2=C=O$, 42 Da) via a four-membered transition state, generating the radical cation of the parent phenol (2-hydroxybutyrophenone) at m/z 164.
- Secondary Fragmentation (McLafferty Rearrangement): The resulting m/z 164 ion undergoes a McLafferty rearrangement involving the butyryl chain, losing propene (42 Da) to form the enol ion at m/z 122.
- Alpha-Cleavage: Cleavage of the propyl group from the carbonyl leads to the benzoyl cation species at m/z 121 (or m/z 163 from the parent if acetate is intact, though less favored).

MS Fragmentation Pathway Diagram



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Figure 1: Proposed EI-MS fragmentation pathway for **2-Acetoxybutyrophenone** showing the characteristic loss of ketene.

Infrared Spectroscopy (IR) Analysis[3][7][8][16] Band Assignment

The IR spectrum serves as a rapid diagnostic tool to confirm acetylation. The disappearance of the broad O-H stretching band ($3200\text{--}3500\text{ cm}^{-1}$) present in the precursor is the primary indicator of reaction completion.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment Description
Ester C=O	1760 – 1770	Strong	Stretching vibration of the acetate carbonyl. Higher frequency than ketones due to electron-withdrawing oxygen.
Ketone C=O	1685 – 1695	Strong	Stretching vibration of the butyrophenone carbonyl. Conjugation with the ring lowers the frequency.
C-O-C (Ester)	1180 – 1210	Strong	Asymmetric stretching of the acetate ester linkage.
Aromatic C=C	1580 – 1600	Medium	Ring skeletal vibrations.
Aliphatic C-H	2850 – 2960	Medium	Stretching of methyl and methylene groups in the butyryl and acetyl chains.

Nuclear Magnetic Resonance (NMR) Analysis[3][7][9][14][16]

¹H NMR (Proton)

The proton spectrum is characterized by the distinct singlet of the acetate methyl group and the propyl chain pattern.

- Solvent: CDCl₃ (Chloroform-d)
- Reference: TMS (0.00 ppm)

Table 1: Predicted ^1H NMR Data

Shift (δ ppm)	Multiplicity	Integration	Assignment
7.75 – 7.85	Doublet of Doublets	1H	H-6 (Aromatic, ortho to ketone). Deshielded by carbonyl anisotropy.
7.50 – 7.60	Multiplet	1H	H-4 (Aromatic, para to ketone).
7.30 – 7.40	Multiplet	1H	H-5 (Aromatic, meta to ketone).
7.10 – 7.20	Doublet	1H	H-3 (Aromatic, ortho to acetate). Upfield relative to H-6.
2.85 – 2.95	Triplet ($J \approx 7$ Hz)	2H	α -CH ₂ (Butyryl). Adjacent to ketone carbonyl. [4] [5] [6] [7] [8] [9] [10]
2.30 – 2.35	Singlet	3H	Acetate CH ₃ . Diagnostic peak for acetylation.
1.65 – 1.75	Sextet ($J \approx 7$ Hz)	2H	β -CH ₂ (Butyryl).
0.95 – 1.00	Triplet ($J \approx 7$ Hz)	3H	γ -CH ₃ (Butyryl). Terminal methyl.

^{13}C NMR (Carbon)

The carbon spectrum confirms the presence of two distinct carbonyl environments.

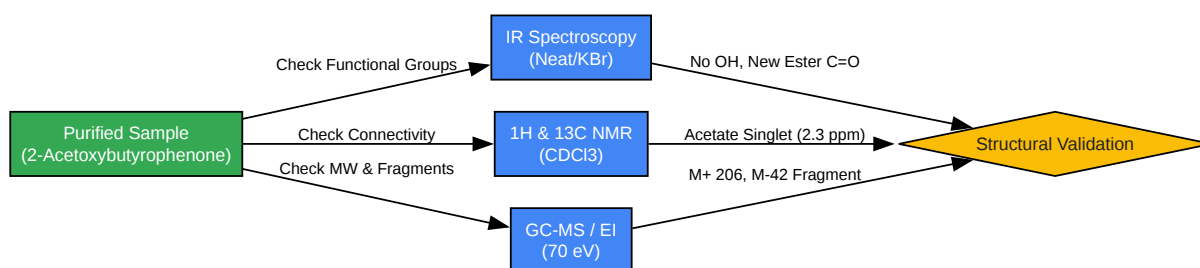
Table 2: Predicted ^{13}C NMR Data

Shift (δ ppm)	Assignment	Notes
200.5	Ketone C=O	Butyryl carbonyl.
169.2	Ester C=O	Acetate carbonyl.
148.5	C-2 (Ar-O)	Ipsso carbon attached to oxygen.
130.0 – 134.0	Ar-C	Aromatic carbons (C-4, C-6, C-1).
123.0 – 126.0	Ar-C	Aromatic carbons (C-3, C-5).
40.5	α -CH ₂	Aliphatic carbon next to ketone.
21.0	Acetate CH ₃	Methyl carbon of the ester.
17.8	β -CH ₂	Middle methylene of butyryl chain.
13.8	γ -CH ₃	Terminal methyl of butyryl chain.

Experimental Protocols

General Analytical Workflow

The following diagram outlines the logical flow for characterizing this compound, ensuring self-validation of the structure.



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Figure 2: Integrated analytical workflow for structural confirmation.

Detailed Methodologies

A. NMR Acquisition Protocol

- Preparation: Dissolve 10-15 mg of the sample in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard. Ensure the tube is free of paramagnetic impurities.
- Acquisition (¹H): Acquire 16 scans with a 30° pulse angle and a relaxation delay (d1) of 1.0 second to ensure quantitative integration of the methyl singlets.
- Acquisition (¹³C): Acquire 512-1024 scans with proton decoupling.
- Processing: Phase correct manually. Baseline correct using a polynomial fit. Reference the residual CHCl₃ peak to 7.26 ppm (¹H) and 77.16 ppm (¹³C).

B. GC-MS Protocol

- Inlet: Split injection (50:1) at 250°C.
- Column: HP-5MS or equivalent (30m x 0.25mm ID, 0.25µm film).
- Oven Program: Hold 60°C for 2 min, ramp 15°C/min to 280°C, hold 5 min.
- Ionization: Electron Impact (EI) at 70 eV.
- Scan Range: m/z 40–400.

References

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- To cite this document: BenchChem. [Spectral Analysis of 2-Acetoxybutyrophenone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13811184/docs#spectral-analysis-of-2-acetoxybutyrophenone-a-technical-guide>]

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